molecular formula C8H14ClNO3 B7723000 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride

1-Methyl-4-oxonipecotic acid methyl ester hydrochloride

Cat. No.: B7723000
M. Wt: 207.65 g/mol
InChI Key: XZHNOMMEHHXDTP-UHFFFAOYSA-N
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Description

1-Methyl-4-oxonipecotic acid methyl ester hydrochloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques, ensuring scalability and consistency in product quality. The use of methanol and trimethylchlorosilane is common due to their effectiveness and availability .

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride involves its conversion to active metabolites through hydrolysis and other chemical transformations. These metabolites can interact with specific molecular targets and pathways, leading to desired biological effects .

Comparison with Similar Compounds

  • Methyl 4-oxopiperidine-3-carboxylate hydrochloride
  • Methyl 4-oxo-3-piperidinecarboxylate hydrochloride

Comparison: 1-Methyl-4-oxonipecotic acid methyl ester hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular synthetic applications. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product yields .

Properties

IUPAC Name

methyl 1-methyl-4-oxopiperidin-1-ium-3-carboxylate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNOMMEHHXDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCC(=O)C(C1)C(=O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-77-9
Record name Nipecotic acid, 1-methyl-4-oxo-, methyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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